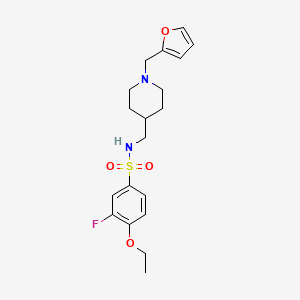
4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25FN2O4S and its molecular weight is 396.48. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research has delved into the synthesis and structural analysis of benzenesulfonamide derivatives, highlighting their significance in drug development and molecular studies. For instance, the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists have been investigated, pointing to their utility in the prevention of HIV-1 infection. These studies involve complex synthetic pathways and the characterization of compounds using NMR, MS, and IR spectroscopy, demonstrating the compounds' potential as candidates for further drug development (Cheng De-ju, 2015).
Molecular Interactions and Crystal Structures
Further investigations have explored the molecular interactions and crystal structures of benzenesulfonamide compounds, providing insights into their potential interactions with biological targets. The study of two isomorphous benzenesulfonamide crystal structures, determined by intermolecular C-H...O, C-H...pi, and C-H...Cl interactions, sheds light on the compounds' structural integrity and potential for forming stable complexes with biological molecules (J. Bats, T. M. Frost, & A. Hashmi, 2001).
Antagonistic Activity and Therapeutic Potential
Some benzenesulfonamide derivatives have been synthesized with the intention of exploring their 5-HT2 antagonist activity, indicating their potential in therapeutic applications, such as the treatment of psychiatric disorders. The synthesis of compounds with potent in vitro 5-HT2 antagonist activity highlights the therapeutic promise of these molecules in addressing conditions mediated by serotonin receptors (Yoshifumi Watanabe, H. Yoshiwara, & M. Kanao, 1993).
Corrosion Inhibition Studies
Research has also extended to the application of piperidine derivatives in corrosion inhibition, particularly for the protection of metals like iron. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption and corrosion inhibition properties of these compounds, revealing their potential in materials science and engineering applications (S. Kaya et al., 2016).
Anticancer Activity
The synthesis and evaluation of benzenesulfonamide derivatives for anticancer activity have been a focus of recent research. Studies have shown that certain derivatives exhibit significant anticancer potential, underlining the importance of these compounds in the development of new cancer therapies (Anuj Kumar et al., 2015).
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O4S/c1-2-25-19-6-5-17(12-18(19)20)27(23,24)21-13-15-7-9-22(10-8-15)14-16-4-3-11-26-16/h3-6,11-12,15,21H,2,7-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGABATYVUPPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

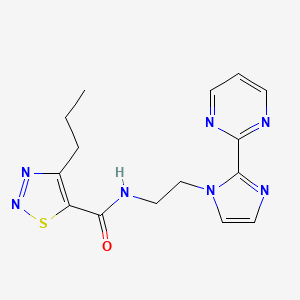


![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-isopropylbenzenesulfonamide](/img/structure/B2801055.png)
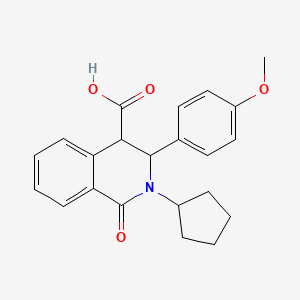
![N'-{(E)-[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2801058.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2801060.png)
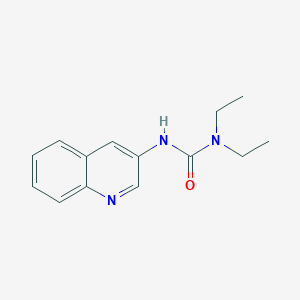

![(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]prop-2-enamide](/img/structure/B2801064.png)
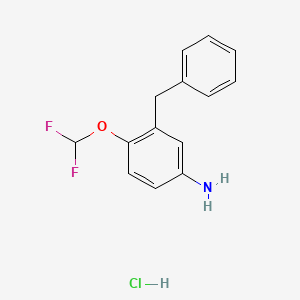

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide](/img/structure/B2801071.png)